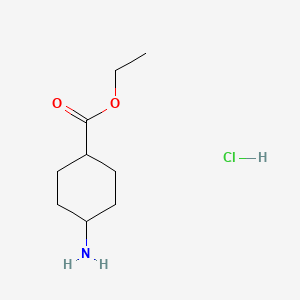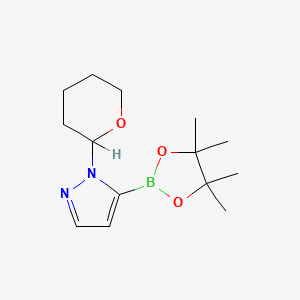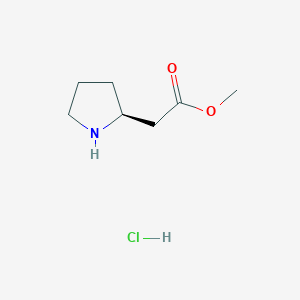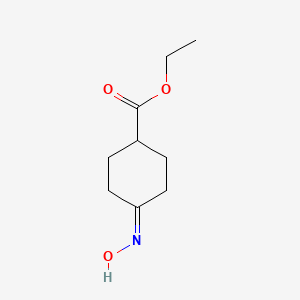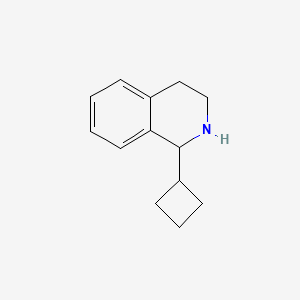
2,6-Dichloro-4-((trifluoromethyl)thio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is a nitrogen compound useful in organic synthesis . It is a derivative of aniline .
Synthesis Analysis
The synthesis of “this compound” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material. This material is subjected to halogenation reaction and ammoniation reaction. Through the separation of reaction products, the desired “this compound” is obtained .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4Cl2F3N. It has an average mass of 230.015 Da and a monoisotopic mass of 228.967285 Da .Physical And Chemical Properties Analysis
“this compound” is a clear colorless to yellow liquid .Scientific Research Applications
Pesticides and Herbicides Development
2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a critical intermediate in the development of efficient and low-toxicity pesticides and new herbicides. The synthesis methods and applications of this compound highlight its importance in creating agricultural chemicals aimed at improving crop protection. Researchers have reviewed the preparation methods of this intermediate and summarized the characteristics and applications of the derived pesticides and herbicides, underscoring the compound's significance in the chemical industry and agriculture (Zhou Li-shan, 2002).
Novel Pesticide Synthesis
The compound plays a pivotal role in the synthesis of novel pesticides like Bistrifluron, which exhibits potent growth-retarding activity against pests. The synthesis process of Bistrifluron involves multiple steps, starting from basic chemical reactions to complex synthesis, demonstrating the compound's utility in producing effective pesticides for agricultural use (Liu An-chan, 2015).
Chemical Synthesis and Optimization
Advanced Materials Development
Beyond its applications in pesticides and herbicides, this compound's derivatives are explored for their potential in developing advanced materials, including fluorescent scaffolds and probes. These applications leverage the compound's chemical properties to create materials with specific functionalities, such as solid-state fluorescence and aggregation-induced emission, showcasing its broader utility in materials science and engineering (Teruo Beppu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pesticides, such as fipronil . Fipronil acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation of muscles and nerves .
Mode of Action
As a precursor to fipronil, it can be inferred that it may share a similar mechanism, which involves the disruption of the gaba-gated chloride channels .
Biochemical Pathways
Given its role in the synthesis of fipronil, it may be involved in the disruption of neurotransmission in insects by blocking the gaba-gated chloride channels .
Result of Action
As a precursor to fipronil, it can be inferred that it may contribute to the hyperexcitation of muscles and nerves in insects, leading to their death .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-((trifluoromethyl)thio)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of complex organic compounds, such as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, it may cause allergic skin reactions, suggesting its ability to modulate immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. It may also interact with transcription factors, thereby influencing gene expression patterns. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is stable under standard laboratory conditions, but its reactivity may increase under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been classified as harmful if swallowed or inhaled, indicating its potential toxicity at higher concentrations . Animal studies have also shown that high doses of this compound can cause adverse effects, such as respiratory distress and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within the body can be affected by factors such as lipid solubility and molecular size . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These localization patterns are important for elucidating the compound’s mode of action and potential therapeutic applications.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPTDLYCZOZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543899 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99479-65-9 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
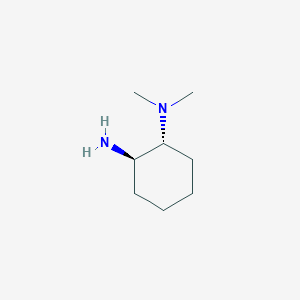
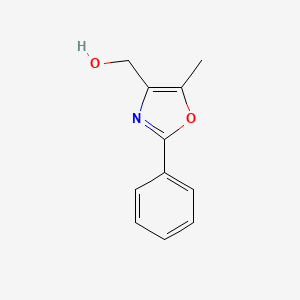
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

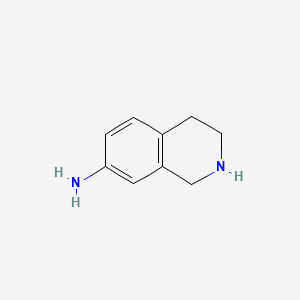
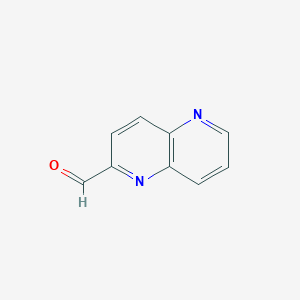
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
